molecular formula C22H16F3N3O4S B10768854 6-(1,3-benzodioxol-5-yl)-N-(thiophen-2-ylmethyl)quinazolin-4-amine;2,2,2-trifluoroacetic acid

6-(1,3-benzodioxol-5-yl)-N-(thiophen-2-ylmethyl)quinazolin-4-amine;2,2,2-trifluoroacetic acid

Cat. No.: B10768854
M. Wt: 475.4 g/mol
InChI Key: RCQAZKRLGBYNFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ML197 Analog is a potent and selective small molecule inhibitor of Cdc2-like kinases (CLK) and dual-specificity tyrosine-phosphorylation-regulated kinase (DYRK). It has been identified as a valuable compound in the field of medicinal chemistry due to its ability to inhibit specific kinases with high potency .

Preparation Methods

The synthesis of ML197 Analog involves several steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The synthetic routes typically involve:

    Step 1: Formation of the quinazoline core through a cyclization reaction.

    Step 2: Introduction of the benzodioxole moiety via a substitution reaction.

    Step 3: Attachment of the thiophene group through a coupling reaction.

Industrial production methods may involve optimizing these steps to increase yield and purity, often using automated synthesis techniques and high-throughput screening to identify the most efficient reaction conditions .

Chemical Reactions Analysis

ML197 Analog undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to different analogs with potentially varied biological activities.

    Substitution: The benzodioxole and thiophene groups can be substituted with other functional groups to create a range of analogs.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and coupling reagents like palladium catalysts. The major products formed from these reactions are typically derivatives of the original compound with modified functional groups .

Scientific Research Applications

ML197 Analog has a wide range of scientific research applications:

    Chemistry: Used as a tool compound to study kinase inhibition and to develop new inhibitors.

    Biology: Employed in cellular assays to investigate the role of CLK and DYRK in various biological processes.

    Medicine: Potential therapeutic applications in diseases where CLK and DYRK are implicated, such as cancer and neurodegenerative disorders.

    Industry: Utilized in high-throughput screening assays to identify new drug candidates

Mechanism of Action

ML197 Analog exerts its effects by inhibiting the activity of Cdc2-like kinases and dual-specificity tyrosine-phosphorylation-regulated kinase. These kinases play crucial roles in cell cycle regulation and signal transduction pathways. By inhibiting these kinases, ML197 Analog can modulate various cellular processes, leading to potential therapeutic effects in diseases characterized by dysregulated kinase activity .

Comparison with Similar Compounds

ML197 Analog is unique due to its high selectivity and potency for CLK and DYRK. Similar compounds include:

    ML106: Another potent inhibitor of CLK and DYRK with a slightly different chemical structure.

    PD016023: A compound with similar kinase inhibition properties but different functional groups.

Compared to these compounds, ML197 Analog offers a unique balance of potency and selectivity, making it a valuable tool in both research and potential therapeutic applications .

Properties

Molecular Formula

C22H16F3N3O4S

Molecular Weight

475.4 g/mol

IUPAC Name

6-(1,3-benzodioxol-5-yl)-N-(thiophen-2-ylmethyl)quinazolin-4-amine;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C20H15N3O2S.C2HF3O2/c1-2-15(26-7-1)10-21-20-16-8-13(3-5-17(16)22-11-23-20)14-4-6-18-19(9-14)25-12-24-18;3-2(4,5)1(6)7/h1-9,11H,10,12H2,(H,21,22,23);(H,6,7)

InChI Key

RCQAZKRLGBYNFW-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=CC4=C(C=C3)N=CN=C4NCC5=CC=CS5.C(=O)(C(F)(F)F)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.